

exploring derivatives of 2,6-Dimethoxypyrimidine-4-carboxylic acid for research

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Compound of Interest

Compound Name: 2,6-Dimethoxypyrimidine-4-carboxylic acid

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An In-depth Technical Guide on Derivatives of **2,6-Dimethoxypyrimidine-4-carboxylic Acid** for Research

Abstract

Derivatives of **2,6-dimethoxypyrimidine-4-carboxylic acid** represent a class of heterocyclic compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of their synthesis, biological activities, and therapeutic applications, with a particular focus on their role as kinase inhibitors. Detailed experimental protocols, structured data summaries, and visual diagrams of synthetic and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction to 2,6-Dimethoxypyrimidine-4-carboxylic Acid Derivatives

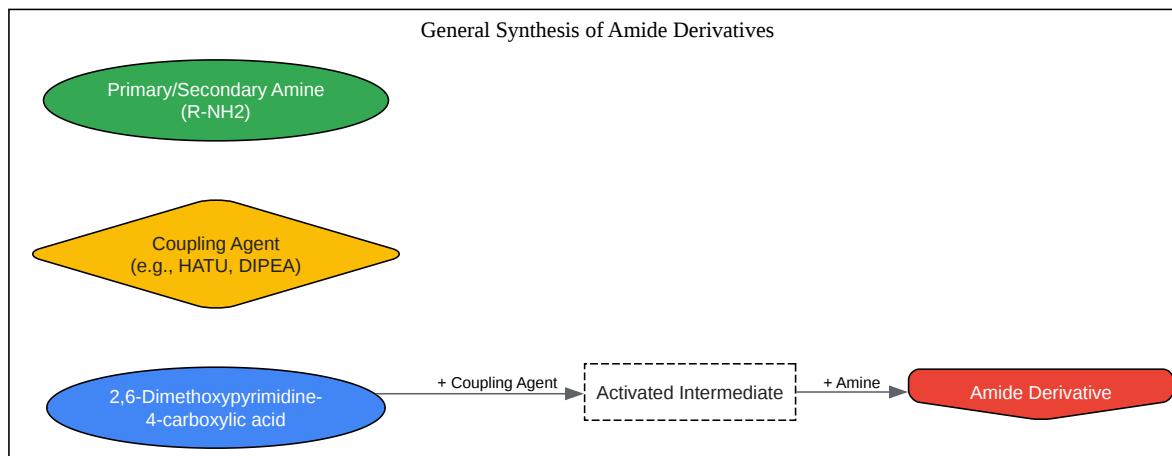
The pyrimidine scaffold is a fundamental core structure in many biologically active molecules, including nucleic acids.^[1] Its derivatives have garnered substantial interest in pharmaceutical research due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[2][3]} The **2,6-dimethoxypyrimidine-4-carboxylic acid** core, in particular, offers a versatile platform for chemical modification, enabling the

development of targeted therapies. The strategic placement of functional groups on this scaffold allows for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.

Synthesis of 2,6-Dimethoxypyrimidine-4-carboxylic Acid Derivatives

The synthesis of derivatives from the **2,6-dimethoxypyrimidine-4-carboxylic acid** core typically involves the modification of the carboxylic acid group at the 4-position. A common and effective method is the formation of amide bonds through coupling reactions.

A general synthetic approach involves a two-step procedure.^[4] First, the carboxylic acid is coupled with a desired amine using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).^[4] This is followed by a nucleophilic displacement of a leaving group on the pyrimidine ring if further modification is desired.^[4]



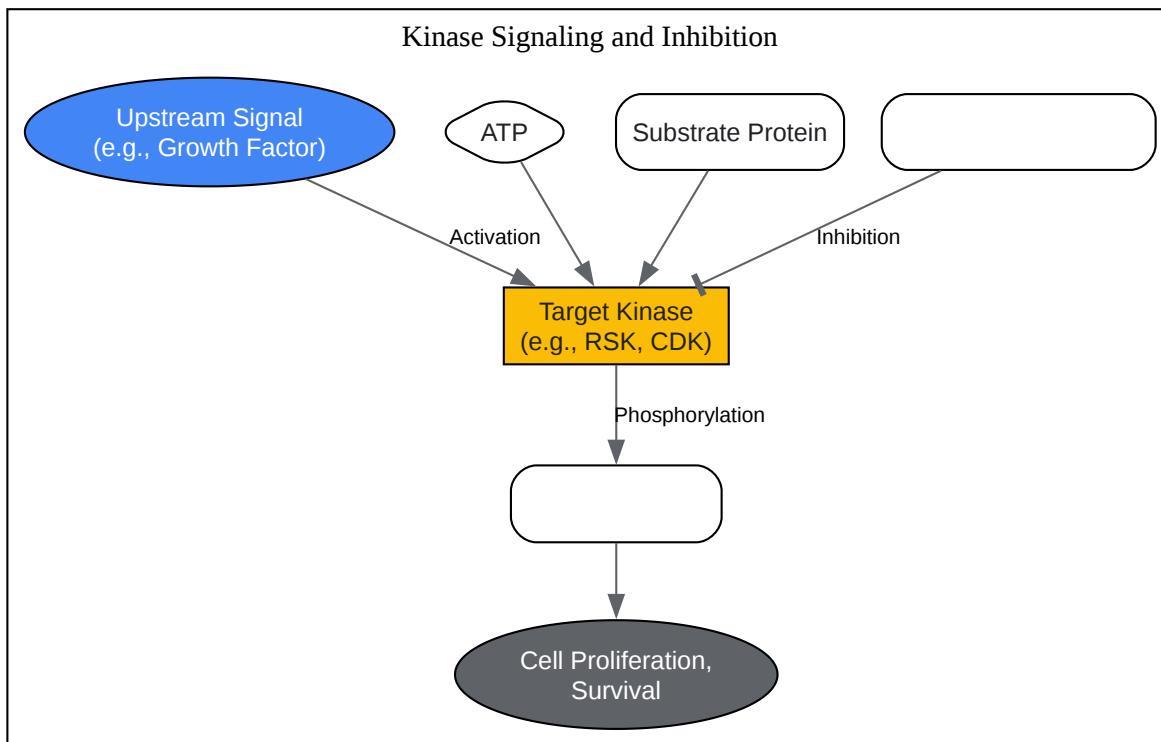
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Caption: A generalized workflow for the synthesis of amide derivatives from **2,6-dimethoxypyrimidine-4-carboxylic acid**.

Biological Activity and Therapeutic Targets: Kinase Inhibition

A significant area of research for pyrimidine derivatives is their activity as kinase inhibitors.^{[5][6]} Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer.^{[6][7]} Pyrimidine-based compounds can act as ATP-competitive inhibitors by forming hydrogen bonds with the kinase hinge region.^[5]

Derivatives of pyrimidines have shown inhibitory activity against various kinases, including p90 ribosomal S6 protein kinase (RSK) and cyclin-dependent kinases (CDKs).^{[8][9]} For instance, certain 2,4-dianilinopyrimidine derivatives have been identified as potent RSK2 inhibitors.^[8] Similarly, 4-alkoxy-2,6-diaminopyrimidine derivatives have been developed as inhibitors of CDK1 and CDK2.^[9]



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Caption: A diagram illustrating the inhibition of a generic kinase signaling pathway by a pyrimidine derivative.

Quantitative Data on Inhibitory Activity

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency. The following table summarizes the reported inhibitory activities of some pyrimidine derivatives against their target kinases.

Compound Class	Specific Derivative Example	Target Kinase	IC50 Value	Reference
2,4-nitroes	Dianilinopyrimidines Compound 3e	RSK2	37.89 ± 3.08 nM	[8]
4-Alkoxy-2,6-diamino-5-nitrosopyrimidine s	NU6027	CDK1/cyclinB1	2.9 ± 0.1 μ M	[9]
4-Alkoxy-2,6-diamino-5-nitrosopyrimidine s	NU6027	CDK2/cyclinA3	2.2 ± 0.6 μ M	[9]

Experimental Protocols

General Protocol for the Synthesis of 2,6-Dimethoxypyrimidine-4-carboxamides

This protocol is based on a general procedure for synthesizing aminopyrimidine carboxamides.

[4]

- Amide Coupling:
 - Dissolve **2,6-dimethoxypyrimidine-4-carboxylic acid** (1.0 eq) in anhydrous dimethylformamide (DMF).
 - Add the desired aniline or amine (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA) (2.5 eq).
 - Stir the reaction mixture at room temperature for 12-16 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Work-up and Purification:

- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Experimental Protocol for Amide Synthesis

1. Dissolve starting materials in DMF

2. Add coupling agent (HATU) and base (DIPEA)

3. Stir at room temperature for 12-16 hours

4. Monitor reaction progress (TLC or LC-MS)

5. Aqueous work-up and extraction

6. Purification by column chromatography

Pure Amide Derivative

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Caption: A step-by-step workflow for the synthesis of 2,6-dimethoxypyrimidine-4-carboxamide derivatives.

General Protocol for an In Vitro Kinase Inhibition Assay

Several formats for in vitro kinase assays are available, including radiometric, luminescence, and TR-FRET based methods.[\[10\]](#)[\[11\]](#) The following is a generalized protocol for a fluorescence-based assay.

- Reagent Preparation:
 - Prepare a solution of the target kinase in an appropriate assay buffer.
 - Prepare a solution of a suitable kinase substrate (peptide or protein) and ATP at a concentration near its K_m value.
 - Prepare serial dilutions of the test inhibitor compounds in DMSO.
- Assay Procedure:
 - In a microplate, add the kinase, the test inhibitor at various concentrations, and allow to incubate for a short period.
 - Initiate the kinase reaction by adding the ATP/substrate mixture.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
- Detection:
 - Stop the reaction and add the detection reagents. In a TR-FRET assay, this would involve adding a europium-labeled antibody that recognizes the phosphorylated substrate.
 - Measure the signal (e.g., fluorescence) on a suitable plate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
 - Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal model.

Conclusion

Derivatives of **2,6-dimethoxypyrimidine-4-carboxylic acid** are a valuable class of compounds for drug discovery, particularly in the development of kinase inhibitors. Their synthetic accessibility and the biological significance of the pyrimidine core make them an attractive starting point for the design of novel therapeutics. This guide provides foundational information to aid researchers in the exploration and development of these promising molecules.

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